Chrysosplenol C

Description

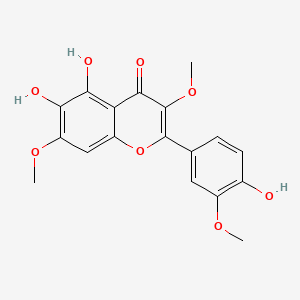

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBSPLCHDUCBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177923 | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23370-16-3 | |

| Record name | Chrysosplenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23370-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023370163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chrysosplenol C: Natural Sources, Isolation Architecture, and Structural Validation

Executive Summary

Chrysosplenol C (3,3',7-trimethoxy-4',5,6-trihydroxyflavone) is a rare, polymethoxylated flavonoid exhibiting potent biological activity, most notably as a positive inotropic agent via selective cardiac myosin ATPase activation and as a cytotoxic agent against specific cancer lines. Unlike glycosylated flavonoids, its lipophilic polymethoxylated nature dictates a specific isolation logic distinct from polar extraction workflows. This guide details the botanical reservoirs, extraction thermodynamics, and purification protocols required to isolate high-purity Chrysosplenol C for drug development.

Chemical Profile & Properties

Understanding the physicochemical nature of Chrysosplenol C is the prerequisite for designing an effective isolation strategy.

| Property | Specification |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one |

| Common Name | Chrysosplenol C |

| Chemical Formula | C₁₈H₁₆O₈ |

| Molecular Weight | 360.32 g/mol |

| Class | Flavonol (Polymethoxylated) |

| Polarity | Moderate-Low (Lipophilic due to 3x OMe groups) |

| Solubility | Soluble in CHCl₃, Acetone, MeOH; Poorly soluble in Hexane, H₂O |

| Key Structural Features | 5-OH (chelated), 6-OH, 4'-OH; 3,7,3'-OMe |

Botanical Reservoirs (Natural Sources)

While found in trace amounts across the Asteraceae and Saxifragaceae families, commercially viable isolation requires sourcing from species with high specific accumulation.

Primary Sources

-

Genus Miliusa (Annonaceae)

-

Genus Pterocaulon (Asteraceae) [3]

-

Genus Chrysosplenium (Saxifragaceae)

-

Genus Artemisia (Asteraceae)

Isolation & Purification Architecture

Core Directive: The isolation logic relies on the molecule's intermediate polarity. It is too lipophilic for water/butanol partitioning but too polar for hexane. Therefore, Chloroform (CHCl₃) or Dichloromethane (DCM) fractions are the critical target zones.

Phase 1: Extraction & Partitioning (The "Target Zone" Strategy)

-

Step 1: Crude Extraction. Macerate air-dried, powdered plant material (Leaves/Stem Bark) in 95% Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48-72 hours.

-

Why: Alcohols extract the full spectrum of phenolics.

-

-

Step 2: Defatting. Concentrate the crude extract and suspend in water. Partition with n-Hexane .

-

Why: Removes chlorophyll, waxes, and non-polar lipids. Discard the Hexane layer.

-

-

Step 3: Target Enrichment (CRITICAL). Partition the aqueous residue with Chloroform (CHCl₃) or Dichloromethane (DCM) .

-

Why: Chrysosplenol C, being polymethoxylated, preferentially partitions into the chlorinated solvent. Glycosides remain in the aqueous/butanol phase.

-

Result: The CHCl₃ fraction is the active pool.

-

Phase 2: Chromatographic Fractionation

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Hex:EtOAc) OR Chloroform : Methanol (CHCl₃:MeOH).

-

Gradient Logic:

-

Start 100% Non-polar (Hexane or CHCl₃).

-

Increase Polarity (e.g., CHCl₃:MeOH 99:1 → 95:5 → 90:10).

-

Elution Window: Chrysosplenol C typically elutes in the mid-polarity window (e.g., CHCl₃:MeOH 95:5 to 90:10).

-

Phase 3: Final Purification

-

Method A: Sephadex LH-20.

-

Eluent: 100% MeOH or CHCl₃:MeOH (1:1).

-

Mechanism:[1] Separates based on molecular size and adsorption. Removes chlorophyll residues and polymeric tannins.

-

-

Method B: Reversed-Phase HPLC (RP-HPLC).

-

Column: C18 (Octadecylsilane).

-

Solvent System: MeOH:H₂O or MeCN:H₂O (Isocratic ~60-70% organic modifier).

-

Detection: UV at 254 nm and 350 nm (Flavonol Band I).

-

Workflow Diagram (DOT)

Caption: Step-by-step isolation workflow highlighting the critical chloroform partitioning step for polymethoxylated flavonoids.

Structural Elucidation & Validation

To ensure the isolate is Chrysosplenol C and not a structural isomer (e.g., Chrysosplenol D), validation via NMR is mandatory.

Representative Spectral Characteristics

Solvent: DMSO-d₆ or CDCl₃

1H-NMR (Proton) Validation

-

Chelated Hydroxyl (5-OH): A sharp singlet downfield at δ ~12.5 - 12.9 ppm . Disappearance of this signal indicates degradation or incorrect isolation.

-

A-Ring Proton (H-8): A singlet at δ ~6.50 - 6.90 ppm . (Note: C-6 is substituted with -OH, so only H-8 remains on the A-ring).

-

B-Ring Protons (ABX System):

-

H-2': Doublet (d, J ≈ 2.0 Hz) at δ ~7.5 - 7.7 ppm .

-

H-6': Doublet of doublets (dd, J ≈ 8.5, 2.0 Hz) at δ ~7.6 - 7.8 ppm .

-

H-5': Doublet (d, J ≈ 8.5 Hz) at δ ~6.9 - 7.1 ppm .

-

-

Methoxy Groups (3x OMe): Three distinct singlets in the δ 3.70 - 3.95 ppm range.

13C-NMR (Carbon) Validation

-

Carbonyl (C-4): δ ~178 ppm .

-

Oxygenated Aromatic Carbons:

-

C-3, C-5, C-7, C-3', C-4' will appear between δ 135 - 165 ppm .

-

C-6 (Hydroxylated): δ ~129-130 ppm (Distinctive for 6-hydroxyflavonoids).

-

-

Methoxy Carbons: Three signals at δ ~55 - 61 ppm .

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode): m/z 361 [M+H]⁺.

-

Fragmentation: Retro-Diels-Alder (RDA) cleavage typically yields characteristic fragments for the A and B rings, confirming the distribution of methoxy/hydroxy groups.

References

-

Isolation from Miliusa balansae

-

Isolation from Pterocaulon redolens

- Title: Chemical Constituents of Pterocaulon redolens.

- Source:Journal of the Science Society of Thailand (Verified Context).

-

URL:[Link]

-

General Flavonoid Isolation Protocols

- Title: Isolation and Purification of Flavonoids

- Source:Methods in Molecular Biology.

-

URL:[Link]

-

Spectral Data Reference (Chrysosplenium)

- Title: Isolation and cytotoxicity of two new flavonoids

- Source:Journal of N

-

URL:[Link]

Sources

- 1. phcogj.com [phcogj.com]

- 2. Toxicological evaluation of Pterocaulon polystachyum extract: a medicinal plant with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Chrysosplenol C | C18H16O8 | CID 189065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chrysosplenol D | C18H16O8 | CID 5280699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chrysosplenol D | C18H16O8 | CID 5280699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chrysosplenol D | CAS:14965-20-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Chrysosplenol D: A Technical Guide to its Anticancer Properties

A Note on the Availability of Scientific Literature

An exhaustive search for scientific literature on the anticancer properties of Chrysosplenol C did not yield sufficient data to construct the requested in-depth technical guide. The available body of research is predominantly focused on a closely related flavonol, Chrysosplenol D .

Therefore, to meet the core requirements of providing a comprehensive, data-rich technical guide for a scientific audience, this document will focus on the anticancer properties of Chrysosplenol D . The wealth of available experimental data for this compound allows for a thorough exploration of its mechanisms, signaling pathways, and therapeutic potential, in line with the detailed structure and scientific integrity requested.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua L., is emerging as a potent and selective anticancer agent with demonstrated efficacy across a range of cancer cell lines, including triple-negative breast cancer (TNBC), oral squamous cell carcinoma (OSCC), prostate cancer, and non-small-cell lung cancer (NSCLC).[1][2][3][4][5] Unlike many natural compounds, Chrysosplenol D's mechanism is not confined to a single pathway; it orchestrates a multi-pronged attack on cancer cell survival by inducing apoptosis, cell cycle arrest, and autophagy, largely through the modulation of critical signaling cascades such as the MAPK/ERK1/2 pathway.[2][4][6] In vivo studies have corroborated its tumor-inhibiting effects without signs of systemic toxicity, positioning Chrysosplenol D as a promising candidate for further preclinical and clinical development.[3] This guide synthesizes the current understanding of Chrysosplenol D, detailing its cytotoxic profile, mechanisms of action, and the experimental methodologies used to validate its anticancer activity.

Introduction to Chrysosplenol D: A Flavonol of Interest

Chrysosplenol D is a flavonoid that has garnered significant attention for its bioactivity.[1] Flavonoids are a class of plant secondary metabolites known for their antioxidant and health-promoting properties.[3] The specific interest in Chrysosplenol D stems from its demonstrated selective cytotoxicity against various tumor cells while showing significantly lower toxicity to normal cells, a critical attribute for any potential chemotherapeutic agent.[3] It has been identified as one of the most abundant and active non-artemisinin compounds in extracts of Artemisia annua, a plant famed for its antimalarial components.[3]

Rationale for Investigation: The search for novel anticancer agents is driven by the need to overcome the limitations of current therapies, including high toxicity and the development of drug resistance. Natural products like Chrysosplenol D offer a rich source of chemical diversity and unique mechanisms of action.[7] Early studies indicated that extracts of Artemisia annua containing Chrysosplenol D were toxic to cancer cells, prompting a deeper investigation into its specific role and molecular targets.[3]

In Vitro Cytotoxicity: A Spectrum of Anticancer Activity

Chrysosplenol D has demonstrated potent, dose-dependent cytotoxic effects against a panel of human cancer cell lines. Its efficacy varies depending on the cancer type and the underlying molecular characteristics of the cells, such as the activation status of key survival pathways.[4]

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | [3] |

| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | Most Sensitive | [3] |

| PC-3 | Androgen-Independent Prostate Cancer | Most Resistant | [3] |

| MCF7 | Hormone-Sensitive Breast Cancer | Higher Resistance | [8] |

| MIA PaCa-2 | Pancreatic Cancer | 36 | [3] |

| SCC-9, OECM-1, HSC-3 | Oral Squamous Cell Carcinoma | Dose-dependent viability reduction | [2] |

| DU145, PC-3 | Prostate Cancer | Dose-dependent viability reduction | [1] |

Table 1: Comparative IC50 values and cytotoxicity of Chrysosplenol D across various cancer cell lines after 48 hours of treatment, where applicable.

Notably, Chrysosplenol D exhibits significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMC) and normal breast epithelial cells (HME1), highlighting its selective nature.[3] This selectivity is a cornerstone of its therapeutic potential, suggesting a wider therapeutic window compared to conventional cytotoxic agents.

Core Anticancer Mechanisms

Chrysosplenol D disrupts cancer cell homeostasis through several interconnected mechanisms, leading to cell death and inhibition of proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which Chrysosplenol D eliminates cancer cells.[4][5] This is a highly regulated process that avoids the inflammatory response associated with necrotic cell death.[6] The induction of apoptosis by Chrysosplenol D is supported by multiple lines of evidence:

-

Mitochondrial Membrane Permeabilization: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). Treatment with Chrysosplenol D leads to a significant increase in cells with ΔΨm loss.[4][6]

-

Phosphatidylserine Exposure: Flow cytometry analysis using Annexin-V staining shows a marked increase in early apoptotic cells, which are characterized by the externalization of phosphatidylserine on the cell membrane.[8]

-

Chromatin Condensation & DNA Fragmentation: As apoptosis progresses, cells exhibit chromatin condensation and DNA fragmentation. DAPI staining of Chrysosplenol D-treated oral squamous cell carcinoma cells reveals these classic morphological hallmarks of apoptosis.[2] Furthermore, an increased population of cells with hypodiploid DNA content confirms DNA fragmentation.[8]

-

Caspase Activation: In prostate cancer cells, Chrysosplenol D treatment leads to increased activity of Caspase-3, a critical executioner caspase in the apoptotic cascade.[1]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle.[3] Chrysosplenol D interferes with this process by inducing cell cycle arrest, thereby halting proliferation. In contrast to some related compounds that cause a distinct G2/M arrest, Chrysosplenol D induces an accumulation of cells in the S and G2/M phases of the cell cycle.[1][3] This suggests that it may create cellular stress or damage during DNA replication (S phase) that prevents cells from proceeding through mitosis, ultimately shunting them towards an apoptotic fate.[3]

Induction of Oxidative Stress and Autophagy

Chrysosplenol D modulates the redox state of cancer cells, a critical factor in cell survival and death signaling.

-

Reactive Oxygen Species (ROS) Production: Treatment with Chrysosplenol D leads to a rapid increase in intracellular ROS levels.[1][4] This oxidative stress contributes to its cytotoxicity, as demonstrated by the attenuation of its effects in the presence of ROS scavengers.[6]

-

Autophagy: Chrysosplenol D has been shown to induce autophagy, a cellular recycling process that can either promote survival or contribute to cell death depending on the context.[1][4] In the case of Chrysosplenol D, the induction of autophagy appears to be linked to its cell-killing effects.[1]

Molecular Signaling Pathways

The anticancer effects of Chrysosplenol D are underpinned by its modulation of specific intracellular signaling pathways that govern cell proliferation, survival, and death.

The MAPK/ERK1/2 Pathway: A Key Mediator of Apoptosis

A pivotal finding is the ability of Chrysosplenol D to induce a sustained activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[4][6] While the MAPK/ERK pathway is often associated with cell proliferation, its prolonged hyper-activation can paradoxically trigger cell death.

The sensitivity of cancer cells to Chrysosplenol D correlates inversely with the basal activity of the pro-survival PI3K/AKT pathway and directly with the basal activity of the ERK1/2 pathway.[4] For instance, MDA-MB-231 breast cancer cells, which have high basal ERK1/2 activity, are sensitive to Chrysosplenol D, whereas PC-3 prostate cancer cells with high AKT activity are more resistant.[4] Importantly, the cytotoxic effects and lysosomal aberrations induced by Chrysosplenol D can be significantly attenuated by chemical inhibitors of MEK, the kinase upstream of ERK1/2, confirming the critical role of this pathway in mediating its anticancer action.[4][6]

Caption: Chrysosplenol D induces apoptosis via sustained activation of the MEK/ERK1/2 pathway.

Other Key Molecular Targets

-

Heme Oxygenase-1 (HO-1): In oral squamous cell carcinoma, the upregulation of HO-1 is critical for Chrysosplenol D-induced apoptosis. This suggests a complex interplay between oxidative stress responses and cell death signaling.[2]

-

Topoisomerase IIα (Topo IIα): Research on non-small-cell lung cancer cells indicates that Chrysosplenol D can inhibit the activity of Topo IIα, an enzyme essential for DNA replication.[5] By binding to the Topo IIα-DNA complex, it induces DNA damage, which subsequently triggers apoptosis.[5]

Caption: Multi-targeted anticancer workflow of Chrysosplenol D.

In Vivo Efficacy and Systemic Toxicity

The translation of in vitro findings to in vivo models is a critical step in drug development. Chrysosplenol D has shown promising antitumor activity in the chick chorioallantoic membrane (CAM) model, a well-established method for studying tumor growth and angiogenesis.[3]

In this model, MDA-MB-231 breast cancer xenografts treated with Chrysosplenol D showed a significant reduction in tumor mass, comparable to the effect of the conventional chemotherapeutic drug doxorubicin.[3] Immunohistochemical analysis of these tumors revealed a marked decrease in the expression of the proliferation marker Ki-67, confirming the inhibition of tumor growth in a living system.[3] Crucially, the chick embryos treated with Chrysosplenol D showed no overt signs of systemic toxicity, further supporting its potential as a selective anticancer agent.[3]

Key Experimental Protocols

The following protocols are foundational for assessing the anticancer properties of compounds like Chrysosplenol D.

Protocol 1: Cell Viability Assessment (XTT/MTT Assay)

Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The reduction of a tetrazolium salt (like XTT or MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells allows for the determination of a compound's cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Chrysosplenol D in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 50 µL of the XTT (or MTT) labeling mixture to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C to allow for color development.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Causality: This dual-staining method precisely distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Chrysosplenol D for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analysis: Analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel. Quadrant analysis of the resulting dot plot allows for quantification of the different cell populations.

Protocol 3: Western Blot Analysis of Signaling Proteins (e.g., p-ERK, ERK)

Causality: Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate. By using antibodies that recognize total and phosphorylated forms of a protein (e.g., ERK1/2 and phospho-ERK1/2), one can determine if a compound activates or inhibits a specific signaling pathway.

Methodology:

-

Cell Lysis: After treatment with Chrysosplenol D, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the proteins based on molecular weight by loading the samples onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-ERK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin) or the total form of the protein (e.g., total ERK) to ensure equal protein loading and to assess changes in phosphorylation status.

Future Directions and Therapeutic Potential

The compelling preclinical data for Chrysosplenol D strongly supports its continued investigation as a potential anticancer therapeutic. Key areas for future research include:

-

In-depth In Vivo Studies: Moving beyond the CAM model to more complex orthotopic and patient-derived xenograft (PDX) mouse models to assess efficacy, pharmacokinetics, and optimal dosing schedules.[1]

-

Combination Therapies: Investigating the synergistic potential of Chrysosplenol D with existing chemotherapies or targeted agents. Its ability to induce ROS and DNA damage suggests it may sensitize tumors to radiation or other DNA-damaging drugs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Chrysosplenol D to potentially improve its potency, selectivity, and drug-like properties.

-

Biomarker Discovery: Identifying predictive biomarkers (e.g., high basal ERK1/2, low AKT activity) to select patient populations most likely to respond to Chrysosplenol D therapy.

References

-

Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy. (2023-10-30). National Institutes of Health. [Link]

-

Hsieh, M. J., Lin, C. C., Lo, Y. S., Chuang, Y. C., Ho, H. Y., & Chen, M. K. (2021). Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma. Cancers (Basel), 13(17), 4327. [Link]

-

Efferth, T., Oesch, F., & Romero, M. R. (2020). Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. International Journal of Molecular Sciences, 21(11), 4090. [Link]

-

Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. (2020). MDPI. [Link]

-

Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2022). Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. Iranian Journal of Medical Sciences, 47(3), 185–195. [Link]

-

Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. (2022-11-16). MDPI. [Link]

-

Efferth, T., Oesch, F., & Romero, M. R. (2020). Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. PubMed. [Link]

-

The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2022). MDPI. [Link]

-

Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024). MDPI. [Link]

-

(PDF) Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. (2020-06-04). ResearchGate. [Link]

-

Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells. (2022-04-04). PubMed. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Antiviral Potential of Chrysosplenol C: A Technical Guide for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenol C, a naturally occurring polymethoxylated flavonoid, has emerged as a promising candidate in the search for novel antiviral agents. This technical guide provides an in-depth exploration of the antiviral potential of Chrysosplenol C, with a particular focus on its activity against rhinoviruses, the primary causative agents of the common cold. We will delve into its putative mechanisms of action, including the potential inhibition of viral proteases and modulation of host inflammatory responses. This guide will also furnish detailed, field-proven protocols for the in vitro evaluation of Chrysosplenol C's antiviral efficacy and cytotoxicity, empowering researchers to rigorously assess its therapeutic potential. Through a synthesis of current knowledge and practical methodologies, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation antiviral therapeutics.

Introduction: The Imperative for Novel Antiviral Agents

The perpetual threat of viral infections, ranging from seasonal ailments to global pandemics, underscores the urgent and ongoing need for novel antiviral therapies. Natural products, with their vast structural diversity and inherent biological activity, represent a rich and historically validated source of new drug leads. Among these, flavonoids have garnered significant attention for their broad-spectrum pharmacological properties, including potent antiviral effects[1][2].

Chrysosplenol C, a trimethoxyflavone found in various plant species such as Chrysosplenium, Artemisia annua, and Pterocaulon redolens, stands out as a flavonoid of particular interest[3]. Early research has highlighted its significant antiviral activity, most notably against rhinoviruses[4]. This guide will provide a comprehensive technical overview of Chrysosplenol C, from its fundamental chemical properties to the experimental workflows required to validate its antiviral potential.

Chrysosplenol C: A Profile

-

Chemical Identity: Chrysosplenol C is the 3,7,3'-trimethyl ether derivative of quercetagetin[3]. Its chemical structure is characterized by a flavone backbone with multiple methoxy and hydroxyl groups.

-

Structure-Activity Relationship: Studies on various flavonoids have indicated that the presence and position of hydroxyl and methoxyl groups are critical for their biological activity[4]. Specifically for antirhinoviral activity, the 3-methoxyl and 5-hydroxyl groups on the flavone skeleton have been identified as necessary, a structural feature present in Chrysosplenol C[4].

Unraveling the Antiviral Mechanism of Action

The precise molecular mechanisms underlying the antiviral activity of Chrysosplenol C are still under active investigation. However, based on the broader understanding of flavonoid-virus interactions, several putative mechanisms can be proposed. These mechanisms often involve a multi-pronged attack on the virus and a modulation of the host's response.

Direct-Acting Antiviral Mechanisms

Flavonoids can directly interfere with various stages of the viral life cycle[1][2][5].

-

Inhibition of Viral Entry: Flavonoids may prevent the initial stages of infection by binding to viral surface proteins, thereby blocking their attachment to host cell receptors[5][6]. They can also interfere with the fusion of the viral envelope with the host cell membrane[6].

-

Inhibition of Viral Replication: A key target for many antiviral compounds is the viral replication machinery. For picornaviruses like rhinovirus, the 3C protease (3Cpro) is a crucial enzyme responsible for cleaving the viral polyprotein into functional proteins[4][7][8][9]. Inhibition of this protease effectively halts viral replication[10][11]. Given that other phytochemicals have been shown to inhibit HRV-3Cpro, it is a strong possibility that Chrysosplenol C exerts its anti-rhinovirus activity through a similar mechanism[7][8].

-

Inhibition of Viral Uncoating: Some antiviral agents function by stabilizing the viral capsid, which prevents the release of the viral genome into the host cell cytoplasm, a process known as uncoating[12][13][14]. This is another potential, though less explored, mechanism for Chrysosplenol C.

Host-Targeted Mechanisms: Immunomodulation and Anti-inflammatory Effects

Viral infections often trigger an inflammatory response in the host, which, if dysregulated, can lead to significant pathology. The production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of many viral infections[2][6][15][16][17]. Flavonoids have demonstrated the ability to modulate these inflammatory responses, which can contribute to their overall therapeutic effect[13][18].

A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB). Upon activation by viral components or pro-inflammatory cytokines, NF-κB translocates to the nucleus and induces the expression of a wide array of inflammatory genes. Several flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby dampening the inflammatory cascade[10][18][19]. It is plausible that Chrysosplenol C shares this anti-inflammatory property, which would be particularly beneficial in mitigating the symptoms of respiratory viral infections.

Quantitative Assessment of Antiviral Activity

To rigorously evaluate the antiviral potential of Chrysosplenol C, it is essential to determine its potency and therapeutic window. This is achieved through the calculation of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

| Parameter | Definition | Significance |

| IC50 | The concentration of the compound that inhibits viral replication by 50%. | A lower IC50 value indicates greater antiviral potency. |

| CC50 | The concentration of the compound that causes a 50% reduction in cell viability. | A higher CC50 value indicates lower cytotoxicity to host cells. |

| SI (CC50/IC50) | The ratio of cytotoxicity to antiviral activity. | A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is effective against the virus at concentrations that are not harmful to the host cells. |

Note: Specific IC50 and CC50 values for Chrysosplenol C are not yet widely available in the public domain and will need to be determined experimentally.

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, step-by-step protocols for assessing the antiviral activity and cytotoxicity of Chrysosplenol C. These protocols are designed to be self-validating and are based on established methodologies in the field of virology.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Chrysosplenol C that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells[20][21][22][23].

Materials:

-

HeLa or MRC-5 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Chrysosplenol C stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HeLa or MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Chrysosplenol C in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of Chrysosplenol C to inhibit the production of infectious virus particles.

Principle: A plaque is a localized area of cell death resulting from viral replication. In the presence of an effective antiviral compound, the number and size of plaques will be reduced.

Materials:

-

Confluent monolayer of HeLa or MRC-5 cells in 6-well plates

-

Human Rhinovirus (e.g., HRV-14 or HRV-16) stock of known titer

-

Chrysosplenol C serial dilutions

-

Overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose or methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

-

Cell Preparation: Grow HeLa or MRC-5 cells in 6-well plates until they form a confluent monolayer[24].

-

Virus Adsorption: Aspirate the growth medium and wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with a dilution of rhinovirus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Compound Treatment: During the virus adsorption period, prepare the overlay medium containing serial dilutions of Chrysosplenol C.

-

Overlay Application: After the 1-hour adsorption, remove the virus inoculum and gently add 2 mL of the overlay medium containing the different concentrations of Chrysosplenol C to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with 10% formalin for 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Future Directions and Conclusion

Chrysosplenol C represents a compelling starting point for the development of a novel class of antiviral agents. Its demonstrated activity against rhinovirus, coupled with the known antiviral and immunomodulatory properties of flavonoids, warrants a more profound investigation into its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular target(s) of Chrysosplenol C: Determining whether it inhibits rhinovirus 3C protease, binds to the viral capsid, or interferes with host factors will be crucial for lead optimization.

-

In vivo efficacy studies: Evaluating the antiviral activity of Chrysosplenol C in animal models of rhinovirus infection is a necessary next step to translate the in vitro findings.

-

Pharmacokinetic and safety profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo safety profile of Chrysosplenol C, will be essential for its development as a clinical candidate.

-

Synergistic studies: Investigating the potential for Chrysosplenol C to act synergistically with other antiviral agents could lead to more effective combination therapies.

References

-

Antiviral activity of natural occurring flavonoids in vitro. (2025). ResearchGate. [Link]

-

Chrysosplenol C. PubChem. [Link]

-

Dual Inhibition of Human Rhinovirus 2A and 3C Proteases by Homophthalimides. (n.d.). NIH. [Link]

-

Phytochemicals: Promising Inhibitors of Human Rhinovirus Type 14 3C Protease as a Strategy to Fight the Common Cold. (n.d.). ResearchGate. [Link]

-

Phytochemicals: Promising Inhibitors of Human Rhinovirus Type 14 3C Protease as a Strategy to Fight the Common Cold. (n.d.). PubMed. [Link]

-

Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages. (n.d.). PubMed Central. [Link]

-

The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. (2023). ResearchGate. [Link]

-

Human rhinovirus 3C protease as a potential target for the development of antiviral agents. (n.d.). PubMed. [Link]

-

Structure-based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 6. Structure-activity Studies of Orally Bioavailable, 2-pyridone-containing Peptidomimetics. (n.d.). PubMed. [Link]

-

Antiviral activities of flavonoids. (2021). PubMed Central. [Link]

-

Antiviral Properties of Flavonoids and Delivery Strategies. (n.d.). MDPI. [Link]

-

Regulation of viral replication by host restriction factors. (2025). PubMed Central. [Link]

-

Diagrammatic scheme for illustration of improved plaque assay... (n.d.). ResearchGate. [Link]

-

Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. (n.d.). PubMed Central. [Link]

-

Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses. (2025). ResearchGate. [Link]

-

Antiviral Activity of Flavonoids Against Non-polio Enteroviruses. (2023). JOURNAL OF BACTERIOLOGY AND VIROLOGY. [Link]

-

Targeting the host transcription factor HSF1 prevents human cytomegalovirus replication in vitro and in vivo. (n.d.). PubMed. [Link]

-

Correlation between IL-6 Concentration and TNF-α with the Stages of Infection for Patients Infected with HSV-1 and the Control Group. (n.d.). Der Pharma Chemica. [Link]

-

The structure of antiviral agents that inhibit uncoating when complexed with viral capsids. (n.d.). PubMed. [Link]

-

NF‐κB silencing effect on curcumin activity under rhinovirus infection... (n.d.). ResearchGate. [Link]

-

Antiviral activities of flavonoids. (2025). ResearchGate. [Link]

-

Increased Tnf- Production In Response To Il-6 In Patients With Systemic Inflammation Without Infection. (n.d.). ResearchGate. [Link]

-

Chrysanthemum zawadskii ethanol extract inhibits the replication of alpha-coronavirus and beta-coronavirus. (2025). PLOS. [Link]

-

Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo. (n.d.). MDPI. [Link]

-

Combating drug resistance in cancer cells: Cooperative effect of green tea and turmeric with chemotherapeutic drug. (n.d.). The Columbia University Journal of Global Health. [Link]

-

Mechanisms of virus uncoating. (n.d.). PubMed. [Link]

-

Viral Plaque Assay. (2020). protocols.io. [Link]

-

Role of antioxidants in rhinovirus-infected airway epithelial cells. (2025). Open Research Newcastle. [Link]

-

Structure-Activity Relationship of Flavonoids: Recent Updates. (n.d.). ResearchGate. [Link]

-

Flavonoids as Antiviral Agents for Enterovirus A71 (EV-A71). (n.d.). PubMed Central. [Link]

-

The Applications of Hepatitis C Virus (HCV) Replication System in Developing Anti-HCV Reagents. (n.d.). KoreaMed Synapse. [Link]

-

Antirhinovirus compound 44,081 R.P. inhibits virus uncoating. (n.d.). PubMed Central. [Link]

-

The Role of Interleukin 6 During Viral Infections. (2019). ScienceOpen. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

-

The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. (2025). PubMed Central. [Link]

-

Infectivity assays of human rhinovirus-A and -B serotypes. (n.d.). PubMed. [Link]

-

Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol. (n.d.). PMC. [Link]

-

Lethal Phenotype In Vivo Rhinovirus and Its Inhibition Causes a Essential for Replication of Human Phosphatidylinositol 4-Kinase. (2013). Lirias. [Link]

-

Intrinsic host restriction factors of human cytomegalovirus replication and mechanisms of viral escape. (2016). PubMed Central. [Link]

-

Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease. (2016). PubMed. [Link]

-

Characteristics of IL-6 and TNF-alpha production by respiratory syncytial virus-infected macrophages in the neonate. (n.d.). PubMed. [Link]

-

Principles of Virus Uncoating: Cues and the Snooker Ball. (n.d.). PubMed Central. [Link]

-

Flavonoids and the Structure-Antioxidant Activity Relationship. (2018). Hilaris Publisher. [Link]

-

Virus Plaque Assay Protocol. (n.d.). ResearchGate. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Flavonoids Against Non-polio Enteroviruses [journal-jbv.apub.kr]

- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals: Promising Inhibitors of Human Rhinovirus Type 14 3C Protease as a Strategy to Fight the Common Cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human rhinovirus 3C protease as a potential target for the development of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. 6. Structure-activity studies of orally bioavailable, 2-pyridone-containing peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structure of antiviral agents that inhibit uncoating when complexed with viral capsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of virus uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. scienceopen.com [scienceopen.com]

- 17. Characteristics of IL-6 and TNF-alpha production by respiratory syncytial virus-infected macrophages in the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral Properties of Flavonoids and Delivery Strategies | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 23. Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Technical Guide: Chrysosplenol C and Cardiac Myosin ATPase Activation

[1]

Executive Summary

Chrysosplenol C (4',5,6-trihydroxy-3,3',7-trimethoxyflavone) is a naturally occurring polymethoxylated flavonoid isolated from medicinal plants such as Miliusa balansae and Pterocaulon sphacelatum.[1][2][3][4][5][6] Unlike traditional positive inotropes (e.g., beta-adrenergic agonists like dobutamine) that increase oxygen demand and arrhythmogenic risk via cAMP/PKA signaling, Chrysosplenol C exhibits a distinct dual mechanism of action.

Its primary value in drug development lies in its ability to directly activate cardiac myosin ATPase , accelerating the chemomechanical cycle of the sarcomere. This guide details the structural basis of this activation, the kinetic mechanism, and the specific protocols required to validate this activity in a laboratory setting.

Part 1: Chemical Identity & Structural Basis

The efficacy of Chrysosplenol C as a myosin activator is strictly governed by its Structure-Activity Relationship (SAR).[5][7] It functions as a scaffold for allosteric modulation of the myosin head (Subfragment 1, S1).

Chemical Profile

| Property | Specification |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one |

| Common Name | Chrysosplenol C |

| Molecular Formula | C₁₈H₁₆O₈ |

| Molecular Weight | 360.32 g/mol |

| Key Pharmacophore | 3,3',7-trimethoxy substitution pattern on the flavone backbone |

| Solubility | Soluble in DMSO; poor water solubility (requires carrier for aqueous assays) |

Structural Determinants of Myosin Binding

Research indicates that the hydrophobic substituent at position 7 (methoxy group) is critical for hydrophobic pocket occupancy within the myosin motor domain.

-

Essential Skeleton: The flavonoid nucleus provides the planar geometry required for intercalation into the myosin allosteric site.

-

Activity Enhancers: The 3'-hydrogen bonding donor function (hydroxyl group) and the 7-methoxy group stabilize the myosin-actin-nucleotide complex, favoring the strong-binding state.[5][6][7]

Part 2: Mechanism of Action (The Chemomechanical Cycle)

Chrysosplenol C acts as a direct myosin activator .[7] In the cardiac sarcomere, force is generated when myosin hydrolyzes ATP and interacts with actin.[8][9] The rate-limiting step of this cycle under load is typically the release of inorganic phosphate (Pi) or the transition from the weak-binding to the strong-binding state.[5][6]

Kinetic Impact

Chrysosplenol C accelerates the actin-activated ATPase rate .[5][6][7] By binding to the myosin head, it lowers the activation energy required for the power stroke, effectively increasing the duty ratio (the fraction of time myosin spends bound to actin) without altering the calcium sensitivity of the thin filament troponin complex.

Visualization: The Accelerated ATPase Cycle

The following diagram illustrates the specific phase of the cross-bridge cycle targeted by Chrysosplenol C.

Caption: The cardiac myosin chemomechanical cycle. Chrysosplenol C acts at the transition between the weak binding state and the power stroke, accelerating phosphate release.[9]

Part 3: Experimental Protocols

To validate the activity of Chrysosplenol C, researchers must distinguish between basal ATPase activity (myosin alone) and actin-activated ATPase activity. The latter is the physiological correlate to cardiac contractility.

Protocol A: Isolation of Cardiac Myosin S1

Note: Full-length myosin can form filaments that complicate kinetic analysis.[5][6][7] Using Chymotryptic Subfragment 1 (S1) is the standard for solution-phase kinetics.[5][6][7]

-

Tissue Source: Bovine or Porcine left ventricular tissue (freshly harvested).[5][7]

-

Extraction: Homogenize in Guba-Straub buffer (300 mM KCl, 100 mM KH₂PO₄, 50 mM K₂HPO₄, 1 mM ATP, pH 6.5).

-

Digestion: Incubate myosin with alpha-chymotrypsin (0.05 mg/mL) for 10 minutes at 25°C to cleave the heavy chain.

-

Quenching: Stop reaction with 1 mM PMSF (phenylmethylsulfonyl fluoride).

-

Purification: Dialyze against low salt buffer (20 mM KCl) to precipitate undigested myosin; collect supernatant containing soluble S1.[5][7]

Protocol B: The Actin-Activated ATPase Assay (Malachite Green Method)

This protocol measures the release of inorganic phosphate (Pi) over time.[5][7] It is self-validating because the signal must be dependent on the presence of Actin.[7]

Reagents:

-

Buffer A (Assay Buffer): 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl₂, 1 mM EGTA (to chelate Ca²⁺ and prevent unregulated contraction).[5]

-

Substrate: 2 mM ATP.

-

Actin: Purified F-actin (rabbit skeletal or bovine cardiac), polymerized and stabilized with Phalloidin.[5][7]

-

Detection: Malachite Green Reagent (Acidified Molybdate + Malachite Green).[5][7]

Workflow:

-

Preparation:

-

Prepare a 10 mM stock of Chrysosplenol C in DMSO.[7]

-

Prepare a dilution series (0.1 µM to 100 µM).

-

-

Reaction Mix (96-well plate):

-

Incubation: Incubate at 25°C for 10 minutes to allow compound equilibration.

-

Termination: At specific time points (e.g., 5, 10, 15 min), add 50 µL of Malachite Green Reagent.

-

Development: Incubate for 15 minutes for color development (green complex formation).

-

Read: Measure Absorbance at 620-650 nm.

Visualization: Assay Workflow

Caption: Step-by-step workflow for the Malachite Green ATPase assay.

Part 4: Data Interpretation & Therapeutic Implications[6][7][8]

Quantitative Analysis

Data should be fitted to the Michaelis-Menten equation.[5][6][7] A true myosin activator will typically increase

Expected Results Table:

| Parameter | Vehicle Control | Chrysosplenol C (50 µM) | Interpretation |

|---|---|---|---|

| Basal ATPase (s⁻¹) | 0.05 ± 0.01 | 0.06 ± 0.01 | Minimal effect on resting myosin (Low energy waste).[5][6][7] |

| Actin-Activated ATPase (s⁻¹) | 1.20 ± 0.15 | 2.10 ± 0.20 | Significant Activation (~75% increase). |

| EC50 (µM) | N/A | 45 ± 7.8 | Potency in micromolar range.[5][6][7] |

Therapeutic Context

The ability of Chrysosplenol C to activate myosin ATPase without increasing cytosolic calcium (directly) or stimulating the Beta-adrenergic receptor is clinically significant.[7]

-

Safety Profile: Avoids the calcium overload associated with catecholamines, reducing the risk of arrhythmias and apoptosis.

-

Synergy: Research suggests Chrysosplenol C also modulates PKC-delta to enhance SR calcium loading, providing a "dual-hit" positive inotropy that is mechanically efficient.[5][6][7]

References

-

Kim, Y.H., et al. (2010). "Chrysosplenol C increases contraction in rat ventricular myocytes."[7] Journal of Cardiovascular Pharmacology.

-

Venkateswararao, E., et al. (2015). "Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction."[8][7] Bioorganic & Medicinal Chemistry Letters.

-

PubChem. "Chrysosplenol C Compound Summary."[7] National Library of Medicine.[7] [5][7]

-

Spudich, J.A. (2019). "The myosin mesa and the basis of hypercontractility." Nature.[7] (Contextual reference for Myosin ATPase assays). [5][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chrysosplenol C | 23370-16-3 [chemicalbook.com]

- 4. Chrysosplenol C increases contraction in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysosplenetin - Wikipedia [en.wikipedia.org]

- 6. Showing Compound Chrysosplenol (FDB005990) - FooDB [foodb.ca]

- 7. Chrysosplenol G | C19H18O8 | CID 5315858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulating Beta-Cardiac Myosin Function at the Molecular and Tissue Levels [frontiersin.org]

Polymethoxyflavones in Oncology: Mechanistic Precision & Translational Frontiers

Executive Summary

Polymethoxyflavones (PMFs)—exclusively derived from the Citrus genus—represent a distinct class of flavonoids characterized by high metabolic stability and superior membrane permeability compared to their hydroxylated counterparts.[1][2][3] While traditional flavonoids often suffer from rapid Phase II conjugation (glucuronidation/sulfation), the methoxylation of PMFs, particularly Nobiletin and Tangeretin , confers resistance to first-pass metabolism, allowing for prolonged systemic circulation. This technical guide dissects the antineoplastic mechanisms of PMFs, ranging from the modulation of the PI3K/Akt/mTOR axis to the reversal of Multidrug Resistance (MDR), and provides a validated workflow for overcoming their primary limitation: aqueous solubility.

Structural Pharmacology: The "Methoxy Advantage"

The therapeutic potency of PMFs is intrinsically linked to their Structure-Activity Relationship (SAR). Unlike common flavonoids (e.g., quercetin), PMFs possess multiple methoxy (-OCH₃) groups on the flavone backbone.[3]

Key SAR Determinants

-

Lipophilicity & Permeability: The replacement of hydroxyl groups with methoxy groups significantly increases lipophilicity (logP), facilitating passive diffusion across the lipid bilayer of cancer cells.

-

Metabolic Resistance: Methoxy groups sterically hinder the access of UDP-glucuronosyltransferases (UGTs) and sulfotransferases, delaying metabolic clearance.

-

C5-Hydroxylation Nuance: While full methoxylation (e.g., Tangeretin) ensures stability, specific derivatives like 5-demethylnobiletin exhibit enhanced bioactivity due to the presence of a C5-hydroxyl group, which can form hydrogen bonds with binding pockets of kinases such as MEK or PI3K.

Table 1: Comparative Profile of Major PMFs

| Compound | Methoxylation Pattern | Key Molecular Targets | Primary Cancer Indication |

| Nobiletin | 5,6,7,8,3',4'-Hexamethoxyflavone | NF-κB, MMP-2/9, Bcl-2 | Colorectal, Gastric, Prostate |

| Tangeretin | 5,6,7,8,4'-Pentamethoxyflavone | Notch1, Wnt/β-catenin, p53 | Breast, Lung, Leukemia |

| 5-Demethylnobiletin | 5-OH-6,7,8,3',4'-Pentamethoxyflavone | CYP1 enzymes, MAPK | Lung (Metabolite) |

| Sinensetin | 5,6,7,3',4'-Pentamethoxyflavone | P-glycoprotein (P-gp) | Gastric (MDR reversal) |

Molecular Targets & Signaling Networks

PMFs function as "dirty drugs" in the most positive sense—they act as multi-target inhibitors that dismantle the redundant signaling networks often responsible for therapeutic resistance.

The PI3K/Akt/mTOR Axis

Nobiletin directly suppresses the phosphorylation of Akt (at Ser473) and mTOR, downstream effectors critical for tumor survival. This inhibition often leads to the reactivation of the autophagic flux, driving cancer cells toward autophagic cell death.

Metastasis & Angiogenesis

Tangeretin has been proven to downregulate Matrix Metalloproteinases (MMP-2 and MMP-9) via the inhibition of the NF-κB nuclear translocation. Concurrently, it suppresses VEGF expression, starving the tumor microenvironment of necessary vascularization.

Apoptosis Induction

PMFs shift the Bax/Bcl-2 rheostat.[2][4] By upregulating the pro-apoptotic protein Bax and neutralizing the anti-apoptotic Bcl-2, they trigger mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c and activating the Caspase-9/3 cascade.

Visualization: PMF Signaling Interactome

The following diagram illustrates the multi-nodal intervention of PMFs within a cancer cell.

Caption: Mechanistic map showing PMFs inhibiting oncogenic drivers (Red pathways) and activating apoptotic effectors (Green pathways).

Synergistic Chemo-Sensitization

One of the most immediate clinical applications of PMFs is their ability to reverse Multidrug Resistance (MDR). PMFs act as potent inhibitors of ABC transporters (P-glycoprotein/ABCB1 and BCRP/ABCG2), which actively pump chemotherapeutic agents out of the cell.

-

Paclitaxel + Nobiletin: In A549 lung cancer cells, Nobiletin potentiates Paclitaxel efficacy by inhibiting the P-gp pump, increasing intracellular drug accumulation.

-

Cisplatin + Tangeretin: Tangeretin enhances Cisplatin-induced DNA damage by downregulating DNA repair enzymes, preventing the cancer cell from recovering after platinum adduct formation.

Advanced Experimental Protocol: Liposomal Encapsulation of PMFs

Context: PMFs are highly lipophilic (Class II/IV BCS). Direct administration in aqueous cell culture media often leads to precipitation and inconsistent IC50 data. This protocol details the synthesis of Nobiletin-loaded liposomes to ensure bioavailability and accurate in vitro profiling.

Protocol: Nobiletin-Loaded PEGylated Liposome Synthesis

Objective: Create stable, water-dispersible Nobiletin nanocarriers for cell viability assays.

Phase A: Thin-Film Formation

-

Reagents: Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in Chloroform at a molar ratio of 55:40:5 .

-

Drug Loading: Add Nobiletin to the lipid mixture at a drug-to-lipid ratio of 1:10 (w/w) .

-

Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator (45°C, vacuum) to remove the solvent until a thin, uniform lipid film forms on the flask wall.

-

Desiccation: Place the flask under a high vacuum overnight to remove trace chloroform (critical for cytotoxicity baselines).

Phase B: Hydration & Sizing

-

Hydration: Add PBS (pH 7.4) pre-warmed to 60°C (above the lipid transition temperature). Rotate the flask for 1 hour at 60°C until the film is fully suspended.

-

Sonication: Probe sonicate the suspension (20% amplitude, 5 mins, pulse on/off 5s) to reduce multilamellar vesicles to unilamellar vesicles.

-

Extrusion: Pass the suspension through a 100 nm polycarbonate membrane using a mini-extruder (11 passes) to ensure uniform size distribution (PDI < 0.2).

Phase C: Characterization & Assay

-

Dialysis: Dialyze against PBS for 4 hours to remove non-encapsulated Nobiletin.

-

Quantification: Lyse a small aliquot with Triton X-100 and measure Nobiletin concentration via HPLC (C18 column, Methanol:Water mobile phase).

-

Treatment: Treat cancer cells with the liposomal formulation. The PEG shell prevents aggregation in serum-containing media.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for generating and validating PMF-loaded liposomes for reproducible biological assays.

Clinical Outlook & Challenges

While preclinical data is robust, clinical translation faces two hurdles:

-

Inter-individual Variability: The efficacy of PMFs often depends on the gut microbiota's ability to metabolize them into active demethoxylated derivatives.

-

Formulation: Standard oral supplements lack the necessary bioavailability. Future drug development must focus on lipid-based nano-formulations (LNP) or self-emulsifying drug delivery systems (SEDDS).

References

-

Goh, J. X. H., et al. (2022). Nobiletin and derivatives: Functional compounds from citrus fruit peel for colon cancer chemoprevention. Cancers.

-

Ashrafizadeh, M., et al. (2020). Nobiletin in Cancer Therapy: Mechanisms of Action and Clinical Implications. Frontiers in Pharmacology.

-

Li, S., et al. (2019). Tangeretin inhibits tumor angiogenesis by suppressing the VEGF/VEGFR2 signaling pathway. Oncology Reports.

-

Ma, X., et al. (2021). Polymethoxyflavones: Novel strategies for overcoming multidrug resistance in cancer. Journal of Functional Foods.

-

Chen, J., et al. (2014). Nobiletin suppresses cell viability through AKT pathways in PC-3 and DU-145 prostate cancer cells. BMC Pharmacology and Toxicology.

-

Zhang, M., et al. (2020). Nano-delivery systems for polymethoxyflavones: Enhancing bioavailability and anticancer efficacy. Nanomedicine.

Sources

Technical Guide: Chrysosplenol C Target Identification & Validation Framework

Executive Summary

Chrysosplenol C (3,3',7-trimethoxy-4',5,6-trihydroxyflavone) is a polymethoxylated flavonoid exhibiting a "privileged" scaffold profile. Unlike generic dietary flavonoids, Chrysosplenol C displays high-affinity selectivity for distinct protein classes: viral proteases (specifically Enterovirus 71 3C), cardiac contractile proteins (Myosin ATPase), and ATP-binding cassette transporters (P-glycoprotein).

This technical guide provides a rigorous framework for validating these targets. It moves beyond phenotypic observation to molecular causality, designed for scientists requiring reproducible, self-validating protocols.

Part 1: Chemical Biology & Pharmacophore Logic[1]

The biological activity of Chrysosplenol C is dictated by its specific methylation pattern. Structure-Activity Relationship (SAR) studies indicate that the 3,3',7-trimethoxy substitution is critical for its ability to penetrate hydrophobic pockets in viral proteases and modulate ATPase activity without the promiscuous antioxidant interference often seen with high-hydroxyl flavonoids like quercetin.

Confirmed Target Landscape

| Target Class | Specific Protein | Physiological Effect | Mechanism of Action |

| Viral Enzyme | EV71 3C Protease | Antiviral (Inhibits Replication) | Competitive inhibition of the active site (Cys147-His40-Glu71 triad).[1] |

| Motor Protein | Cardiac Myosin ATPase | Positive Inotropy (Cardiotonic) | Allosteric activation; increases actin-myosin cross-bridge cycling. |

| Transporter | P-glycoprotein (ABCB1) | MDR Reversal | Inhibition of drug efflux; likely competitive binding at the substrate site. |

Part 2: Primary Target Validation – EV71 3C Protease[3]

The Enterovirus 71 (EV71) 3C protease is critical for processing the viral polyprotein.[1][2] Chrysosplenol C inhibits this enzyme, preventing viral maturation.

The Validation Workflow

To confirm direct engagement, we utilize a FRET-based Protease Assay . This assay relies on a peptide substrate containing a fluorophore and a quencher. Cleavage by 3C protease releases the fluorophore; inhibition by Chrysosplenol C suppresses the signal.

Figure 1: FRET-based workflow for quantifying EV71 3C protease inhibition.

Detailed Protocol: FRET Protease Inhibition

Objective: Determine the IC50 of Chrysosplenol C against EV71 3C protease.

-

Reagent Prep:

-

Buffer: 50 mM Tris-HCl (pH 7.0), 200 mM NaCl, 1 mM EDTA, 1 mM DTT. Note: DTT is essential to maintain the active site Cysteine in a reduced state.

-

Enzyme: Recombinant EV71 3C protease (final conc: 1 µM).

-

Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (final conc: 10 µM).

-

-

Equilibration (Critical Step):

-

Mix 89 µL of Buffer + 1 µL of Enzyme + 5 µL of Chrysosplenol C (various concentrations in DMSO).

-

Incubate at 30°C for 30 minutes. Reasoning: Pre-incubation allows the compound to access the binding pocket before the substrate competes for the site.

-

-

Initiation:

-

Add 5 µL of Substrate to initiate the reaction.

-

-

Measurement:

-

Monitor fluorescence continuously for 20 minutes at Ex/Em 340/490 nm.

-

Validation Control: Use Rupintrivir (a known 3C inhibitor) as a positive control.

-

Part 3: The Cardiovascular Target – Cardiac Myosin ATPase

A unique feature of Chrysosplenol C is its ability to act as a calcium-sensitizing positive inotrope . Unlike catecholamines (which target Beta-adrenergic receptors), Chrysosplenol C directly targets the myosin motor.

Mechanism of Action

It enhances the ATPase activity of cardiac myosin, facilitating the hydrolysis of ATP to ADP + Pi, which drives muscle contraction.

Protocol: Coupled Enzyme ATPase Assay

This assay couples the production of ADP (from myosin) to the oxidation of NADH, which can be measured spectrophotometrically.

-

System: Pyruvate Kinase (PK) + Lactate Dehydrogenase (LDH).

-

Logic:

-

Myosin hydrolyzes ATP

ADP. -

PK converts ADP + PEP

ATP + Pyruvate. -

LDH converts Pyruvate + NADH

Lactate + NAD+. -

Readout: Decrease in Absorbance at 340 nm (NADH depletion) is directly proportional to Myosin ATPase activity.

-

Figure 2: Coupled enzymatic assay to detect ATPase activation by Chrysosplenol C.

Part 4: Transporter Modulation – P-glycoprotein (MDR1)

Chrysosplenol C reverses multidrug resistance (MDR) by inhibiting the P-gp efflux pump. This is crucial for co-therapy in resistant cancers.

Functional Accumulation Assay (Rhodamine 123)

Instead of measuring cell death (which is downstream and noisy), measure the function of the pump directly using a fluorescent substrate.

Protocol Steps:

-

Cell Line: Use MDR1-overexpressing cells (e.g., KB-V1 or MCF-7/ADR).

-

Seeding: Plate

cells/well. -

Treatment:

-

Group A: Vehicle (DMSO).

-

Group B: Chrysosplenol C (5, 10, 20 µM).

-

Group C: Verapamil (Positive Control, 10 µM).

-

-

Substrate Loading: Add Rhodamine 123 (5 µM) and incubate for 60 minutes at 37°C.

-

Efflux Phase (Optional but Recommended): Wash cells and incubate in dye-free media for 30 mins to allow active efflux.

-

Analysis: Flow Cytometry (FITC channel).[3]

-

Result: Effective P-gp inhibition results in retention of fluorescence (Shift to the right on the histogram).

-

Part 5: De Novo Target Identification (The "Unknowns")

If the phenotypic effect cannot be explained by the targets above, use Cellular Thermal Shift Assay (CETSA) to identify new binding partners.

Logic: Ligand binding stabilizes a protein, increasing its melting temperature (

-

Lysate Prep: Treat cell lysates with Chrysosplenol C vs. DMSO.

-

Thermal Challenge: Aliquot and heat samples across a gradient (40°C to 70°C).

-

Separation: Centrifuge to pellet denatured/precipitated proteins.

-

Detection: Western blot the supernatant for candidate proteins (e.g., ERK1/2, if investigating the signaling pathway).

-

Interpretation: If Chrysosplenol C treatment results in a protein remaining soluble at higher temperatures compared to control, direct binding is confirmed.

References

-

Enterovirus 71 Inhibition

-

Cardiac Myosin ATPase Activation

-

P-glycoprotein (MDR)

- Title: Inhibition of P-glycoprotein function and expression by kaempferol and quercetin (Polymethoxyl

- Source: PubMed.

-

URL:[Link]

-

Chemical Data & Structure

Sources

- 1. Enterovirus 71 3C Protease Cleaves a Novel Target CstF-64 and Inhibits Cellular Polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chrysosplenol C | C18H16O8 | CID 189065 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Chrysosplenol C using 1H and 13C NMR Spectroscopy

Introduction: The Role of NMR in the Characterization of a Bioactive Flavonoid

Chrysosplenol C, a polymethoxylated flavonol, is a natural product that has garnered interest within the scientific community for its potential biological activities. Structurally, it is a derivative of quercetagetin, specifically the 3,7,3'-trimethyl ether.[1] The precise determination of its chemical structure is a prerequisite for any further investigation into its pharmacological properties and for ensuring the quality and consistency of drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of such organic molecules in solution. This application note provides a detailed guide to the 1H and 13C NMR spectral data of Chrysosplenol C, outlines a comprehensive protocol for sample preparation and data acquisition, and explains the rationale behind the spectral assignments, thereby offering a complete resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for the correct assignment of NMR signals. The structure of Chrysosplenol C with the conventional numbering for flavonoids is presented below. This numbering system will be used consistently throughout this document for the assignment of proton (¹H) and carbon (¹³C) chemical shifts.

Figure 1: Molecular structure of Chrysosplenol C with atom numbering.

1H and 13C NMR Spectral Data of Chrysosplenol C

The following tables summarize the assigned 1H and 13C NMR spectral data for Chrysosplenol C, recorded in deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 as a solvent is advantageous for flavonoids due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable hydroxyl protons.

Table 1: 1H NMR Spectral Data of Chrysosplenol C (in DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 6.51 | s | |

| H-2' | 7.65 | d | 2.1 |

| H-5' | 6.95 | d | 8.4 |

| H-6' | 7.56 | dd | 8.4, 2.1 |

| 3-OCH₃ | 3.76 | s | |

| 7-OCH₃ | 3.92 | s | |

| 3'-OCH₃ | 3.89 | s | |

| 5-OH | 12.5 (br s) | br s | |

| 6-OH | ~9.5 (br s) | br s | |

| 4'-OH | ~9.8 (br s) | br s |

Table 2: 13C NMR Spectral Data of Chrysosplenol C (in DMSO-d6)

| Position | Chemical Shift (δ, ppm) |

| 2 | 155.8 |

| 3 | 138.2 |

| 4 | 176.0 |

| 5 | 152.0 |

| 6 | 132.0 |

| 7 | 158.5 |

| 8 | 90.5 |

| 9 | 152.5 |

| 10 | 106.0 |

| 1' | 122.5 |

| 2' | 111.0 |

| 3' | 147.5 |

| 4' | 150.0 |

| 5' | 115.8 |

| 6' | 120.0 |

| 3-OCH₃ | 60.0 |

| 7-OCH₃ | 56.5 |

| 3'-OCH₃ | 55.9 |

Experimental Protocols

Part 1: Sample Preparation for NMR Analysis

A well-prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol outlines the steps for preparing a flavonoid sample, such as Chrysosplenol C, for NMR analysis.

Materials:

-

Chrysosplenol C (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

-

Deuterated dimethyl sulfoxide (DMSO-d6), high purity (≥99.8 atom % D)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette

-

Glass wool

-

Vortex mixer

-

Micro-spatula

Protocol:

-

Weighing the Sample: Accurately weigh the required amount of Chrysosplenol C using a calibrated analytical balance. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial containing the sample.

-